molecular formula C9H17NO B3213640 4-(Piperidin-4-yl)butan-2-one CAS No. 1122597-40-3

4-(Piperidin-4-yl)butan-2-one

Cat. No.: B3213640
CAS No.: 1122597-40-3
M. Wt: 155.24 g/mol
InChI Key: OOPJCTGXRHRUIB-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)butan-2-one is an organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)butan-2-one typically involves the reaction of piperidine with butanone under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic addition to the carbonyl group of butanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include 4-(Piperidin-4-yl)butanoic acid.

    Reduction: The major product is 4-(Piperidin-4-yl)butanol.

    Substitution: Various substituted piperidine derivatives can be formed depending on the reagents used.

Scientific Research Applications

4-(Piperidin-4-yl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)butan-2-one involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The piperidine ring is known to enhance the binding affinity of the compound to its targets, thereby influencing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar ring structure but lacking the butanone side chain.

    4-(Piperidin-4-yl)butanoic acid: An oxidized form of 4-(Piperidin-4-yl)butan-2-one.

    4-(Piperidin-4-yl)butanol: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring and a butanone side chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-piperidin-4-ylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(11)2-3-9-4-6-10-7-5-9/h9-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPJCTGXRHRUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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